2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYLIRSAPORXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and 6-methoxypyrimidin-4-amine as the primary starting materials.
Acylation Reaction: The 2-chlorobenzoyl chloride undergoes an acylation reaction with 6-methoxypyrimidin-4-amine in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the purification process is scaled up using industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with a similar structure showed selective inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study focusing on N-substituted pyrimidines revealed that certain derivatives possess broad-spectrum antibacterial activity. This suggests that 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide may be effective against resistant strains of bacteria, making it a candidate for further development as an antibiotic .
Anti-inflammatory Effects
Inflammation-related diseases are a significant area of concern in medical research. Compounds similar to 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide have shown promise in reducing inflammatory markers in vitro and in vivo. This property could be harnessed for developing treatments for chronic inflammatory conditions .
Agricultural Applications
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal applications. Research into related pyrimidine derivatives has indicated effectiveness in inhibiting weed growth, which positions 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide as a candidate for developing new herbicides . The herbicidal activity stems from its ability to interfere with specific biochemical pathways in plants.
Material Science Applications
Polymer Synthesis
In material science, the compound can be utilized in synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can lead to materials with unique thermal and mechanical properties. Studies have shown that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrimidine derivatives demonstrated that the introduction of specific substituents significantly enhanced anticancer activity against human breast cancer cells. The compound exhibited an IC50 value indicating potent activity, suggesting it could serve as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various N-substituted pyrimidines, 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide showed superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics. This finding supports its potential role in addressing antibiotic resistance.
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Acetamide Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 6-methoxypyrimidine group distinguishes it from analogs with sulfanyl-linked pyrimidines (e.g., ARARUI ) or heterocycles like benzothiazole and thienopyrimidine .
- Bioactivity Gaps : While some analogs show anticancer activity (e.g., thiazole-dihydropyrimidine derivative ), the target compound’s pharmacological profile remains underexplored in the provided data.
Pharmacological and Physicochemical Properties
Anticancer Potential:
- Derivatives with pyrimidine-thio linkers (e.g., compound 18 in ) exhibit notable activity against cancer cell lines (HCT-1, MCF-7), suggesting that the pyrimidine core is critical for bioactivity. The target compound’s methoxy group may modulate solubility or target binding compared to amino or thio substituents.
Spectral and Crystallographic Data:
- NMR/IR Profiles : The thiadiazole analog (3d ) shows characteristic peaks at δ 3.86 (-CH2CO-) and IR absorption at 1708 cm⁻¹ (C=O stretch), comparable to the target compound’s expected spectral features.
- Crystal Packing : In ARARUI , intramolecular N–H⋯N hydrogen bonding stabilizes a folded conformation, with dihedral angles between aromatic rings (67.84°) influencing molecular rigidity. Similar conformational effects are likely in the target compound.
Biological Activity
2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is an organic compound that belongs to the acetamide class. Its structure features a chlorophenyl group and a methoxypyrimidinyl group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.
- IUPAC Name: 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
- Molecular Formula: C13H12ClN3O2
- CAS Number: 1421530-64-4
The biological activity of 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biochemical effects.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can interact with receptors, influencing signaling pathways associated with various physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases.
Anticancer Potential
Preliminary research has indicated that 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide may exhibit anticancer activity. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that it could be developed as a therapeutic agent for cancer treatment.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide was tested against E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating significant antimicrobial activity.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 2-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide?
- Answer : The compound is typically synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:
- Substitution : Reacting halogenated nitrobenzene derivatives with methoxy-containing heterocycles under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Reduction : Using Fe/HCl or catalytic hydrogenation to convert nitro intermediates to aniline derivatives .
- Condensation : Employing coupling agents (e.g., EDCI or DCC) to react the aniline intermediate with chlorophenyl-acetic acid derivatives .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yields. Monitor progress via TLC or HPLC .
Q. How can purity and structural integrity be validated during synthesis?
- Answer : Use a combination of:
- Chromatography : Column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~10.10 ppm for NHCO in DMSO-d₆) and HRMS (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is critical:
- Sample Preparation : Grow crystals via slow evaporation of chloroform/acetone (1:5 v/v) .
- Key Parameters : Analyze dihedral angles between aromatic rings (e.g., 42–67° for pyrimidine-chlorophenyl orientation) and intramolecular H-bonds (e.g., N–H⋯N, 2.8–3.0 Å) to confirm folded conformations .
- Software : Use SHELX or Olex2 for refinement, ensuring R-factor < 0.05 .
Q. What methodologies assess the compound’s biological activity and structure-activity relationships (SAR)?
- Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) at 1–100 µM concentrations using fluorogenic substrates .
- SAR Strategies : Modify substituents (e.g., replace 6-methoxy with amino groups) and evaluate changes in IC₅₀ values. Computational docking (AutoDock Vina) can predict binding modes .
- Contradiction Resolution : Replicate assays in triplicate under standardized conditions (pH 7.4, 37°C) to address variability in reported bioactivity .
Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values) be systematically addressed?
- Answer :
- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .
- Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies.
- Structural Confounders : Check for tautomerism or polymorphism via SCXRD or FT-IR. For example, keto-enol tautomerism in the pyrimidine ring may alter activity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
